molecular formula C10H14N2O6 B12061121 1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione

1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12061121
M. Wt: 258.23 g/mol
InChI Key: YKNATSNMFLEFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Configuration of Methoxy-Substituted Ribofuranose Moieties

The ribofuranose ring in 1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione adopts a five-membered oxolane structure with critical stereochemical features at the C3 and C4 positions. X-ray crystallographic studies of analogous methoxy-substituted furanosides reveal that the methoxy group at C4 preferentially occupies an axial orientation in the solid state, stabilizing the ring through hyperconjugative interactions with adjacent σ* orbitals. This configuration contrasts with the equatorial preference observed in unsubstituted ribofuranose systems, suggesting that steric and electronic effects from the methoxy group significantly alter ring puckering dynamics.

Density functional theory (DFT) calculations on methyl-β-D-ribofuranoside derivatives demonstrate that the methoxy group’s orientation modulates the furanose ring’s pseudorotation phase angle, shifting equilibrium between C2′-endo and C3′-endo conformers. In the title compound, the presence of a hydroxymethyl group at C5 introduces additional stereoelectronic constraints, as evidenced by inelastic neutron scattering (INS) spectra showing distinct lattice vibrations below 400 cm⁻¹ attributable to cooperative rotations of the methoxy and hydroxymethyl groups. Comparative analysis with xylose and lyxose epimers further underscores the sensitivity of helical nucleic acid structures to C2′ and C3′ stereochemistry, where even minor stereochemical inversions disrupt hydrogen-bonding networks essential for helical stability.

Table 1: Comparative Stereochemical Parameters of Methoxy-Substituted Ribofuranose Derivatives

Parameter C4-Methoxy Axial C4-Methoxy Equatorial
Ring Puckering Amplitude 0.42 Å 0.38 Å
Pseudorotation Phase 162° (C2′-endo) 18° (C3′-endo)
O–H···O Hydrogen Bonds 3.2 Å 2.9 Å

Data derived from

Tautomeric Equilibrium Analysis in Pyrimidine-2,4-dione Systems

The pyrimidine-2,4-dione moiety exhibits a pH-dependent tautomeric equilibrium between lactam (2,4-dione) and lactim (2-hydroxy-4-oxo) forms. Infrared spectroscopy of crystalline analogs reveals that the lactam form predominates in the solid state, with characteristic C=O stretching vibrations at 1720–1740 cm⁻¹ and 1660–1680 cm⁻¹ for the C2 and C4 carbonyl groups, respectively. However, solution-phase Raman spectra indicate a dynamic equilibrium, with lactim populations increasing in polar aprotic solvents due to destabilization of the lactam’s dipole moment.

Hydrogen-bonding interactions between the pyrimidine-2,4-dione and the ribofuranose hydroxyl groups further modulate tautomer preferences. For instance, O5–H···O4 hydrogen bonds in the ribofuranose moiety stabilize the lactam form by delocalizing electron density into the pyrimidine ring, as evidenced by a 15 cm⁻¹ redshift in the C4=O stretching frequency compared to non-hydrogen-bonded analogs. This stabilization mechanism mirrors observations in double-stranded nucleic acids, where base-pairing interactions enforce tautomeric states compatible with helical architectures.

Conformational Dynamics of Hydroxymethyl Substituents

The hydroxymethyl group at C5 of the ribofuranose ring exhibits three primary rotameric states (gg, gt, tg) governed by torsional potentials around the C5–C6 bond. INS spectra of methyl-β-D-ribofuranoside reveal that the gg rotamer dominates in the crystalline phase, with torsional angles of 60° ± 5°, while molecular dynamics simulations predict increased gt populations in aqueous environments due to solvent-induced dielectric screening. These dynamics are critical for modulating the compound’s solubility and intermolecular interactions, as the hydroxymethyl group participates in both intra-ring hydrogen bonds (O6–H···O3) and inter-molecular C–H···π interactions with the pyrimidine base.

Comparative studies with 2′-O-methylated tRNA analogs highlight the biological relevance of hydroxymethyl conformation, where restricted rotation due to 2′-O-methylation enhances base-stacking interactions in duplex regions. In the title compound, however, the absence of 2′-O-methylation permits greater conformational flexibility, enabling adaptive binding to enzymatic active sites—a feature exploited in prodrug designs targeting viral polymerases.

Table 2: Rotamer Populations of the C5 Hydroxymethyl Group

Environment gg (%) gt (%) tg (%) Method
Crystalline 72 23 5 INS Spectroscopy
Aqueous 58 35 7 MD Simulation
Apolar 65 28 7 DFT Calculation

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-17-8-5(4-13)18-9(7(8)15)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)

InChI Key

YKNATSNMFLEFRB-UHFFFAOYSA-N

Canonical SMILES

COC1C(OC(C1O)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Groups

The oxolane ring’s hydroxyl groups at positions 3 and 5 require selective protection to prevent undesired side reactions during subsequent steps. Common strategies include:

  • Acetylation : Treatment with acetic anhydride in pyridine to form acetylated intermediates.

  • Silylation : Use of tert-butyldimethylsilyl chloride (TBDMS-Cl) for temporary protection, particularly effective for the 3-hydroxy group due to steric hindrance.

  • Benzylation : Benzyl bromide in the presence of NaH selectively protects the 5-hydroxymethyl group, enabling differentiation between primary and secondary alcohols.

Table 1: Common Protecting Groups and Their Applications

Protecting GroupTarget PositionReagentYield (%)
Acetyl3-OHAcetic anhydride85–90
TBDMS3-OHTBDMS-Cl, imidazole78–82
Benzyl5-CH2OHBnBr, NaH70–75

Glycosylation with Pyrimidine Base

Coupling the protected oxolane derivative with pyrimidine-2,4-dione is achieved via the Vorbrüggen method , which employs a silylated nucleobase and a Lewis acid catalyst. Key steps include:

  • Silylation of Pyrimidine : Hexamethyldisilazane (HMDS) activates the nucleobase, forming a trimethylsilyl intermediate.

  • Activation of Sugar : The oxolane’s anomeric hydroxyl is converted to a triflate using trifluoromethanesulfonic anhydride.

  • Coupling : Reaction of the activated sugar with the silylated pyrimidine in anhydrous acetonitrile, catalyzed by SnCl4.

Example :
A mixture of 3-O-acetyl-5-O-benzyl-4-methoxyoxolane-2-triflate (1.2 eq) and bis(trimethylsilyl)uracil (1.0 eq) in CH3CN reacts at −10°C for 6 hours, yielding the glycosylated product in 68% yield.

Introduction of Methoxy Group

The 4-methoxy group is introduced via Williamson ether synthesis :

  • Deprotonation : Treatment of the 4-hydroxy intermediate with NaH in THF.

  • Alkylation : Reaction with methyl iodide (2.0 eq) at 0°C to room temperature.

  • Quenching : Addition of aqueous NH4Cl to terminate the reaction.

Optimization Note : Excess methyl iodide and prolonged reaction times (12–18 hours) improve yields to 90%, though over-alkylation at adjacent positions must be monitored via TLC.

Deprotection and Final Modification

Final deprotection involves sequential removal of protecting groups:

  • Debenzylation : Hydrogenolysis using Pd/C (10% w/w) under H2 atmosphere (1 atm) in ethanol.

  • Acetyl Removal : Methanolic HCl (0.5 M) at 25°C for 2 hours.

  • Purification : Column chromatography (SiO2, ethyl acetate/methanol 9:1) isolates the target compound in ≥95% purity.

Industrial Production Methods

Scalable synthesis prioritizes cost-effectiveness and reproducibility:

  • Continuous Flow Reactors : Enable precise control over glycosylation temperatures (−10°C to 25°C), reducing side product formation.

  • Catalyst Recycling : SnCl4 is recovered via aqueous extraction and reused, lowering production costs by 30%.

  • Crystallization : The final product is recrystallized from hot isopropanol, achieving 99% purity without chromatography.

Key Reaction Parameters and Optimization

Temperature Effects

  • Glycosylation : Yields drop from 68% to 45% when conducted above 0°C due to triflate decomposition.

  • Methylation : Reactions at −20°C favor mono-substitution (90% selectivity), while higher temperatures promote di-methylation.

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances glycosylation rates but complicates purification. Acetonitrile balances reactivity and ease of workup.

  • Ether Solvents : THF improves alkylation homogeneity but requires anhydrous conditions.

Comparative Analysis of Synthetic Approaches

Table 2: Method Comparison

ParameterVorbrüggen MethodEnzymatic Synthesis
Yield65–70%40–50%
Stereoselectivity>95% α-anomer80–85% α-anomer
ScalabilityIndustrialLab-scale
CostModerateHigh

The Vorbrüggen approach remains superior for large-scale production, whereas enzymatic methods are limited by substrate specificity and low throughput.

Challenges and Solutions in Synthesis

Regioselectivity Issues

  • Problem : Competing reactions at the 3- and 5-hydroxyl groups during methylation.

  • Solution : Use of bulky protecting groups (e.g., TBDMS) at position 3 directs methylation to position 4.

Stereochemical Control

  • Problem : Epimerization at the anomeric center during glycosylation.

  • Solution : Low-temperature (−10°C) reactions and SnCl4 catalysis preserve α-configuration .

Chemical Reactions Analysis

Types of Reactions: 3’-O-Methyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-O-Methyluridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.

    Biology: The compound is utilized in studies of RNA methylation and its effects on gene expression and regulation.

    Medicine: 3’-O-Methyluridine is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It serves as a precursor in the production of nucleic acid-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of 3’-O-Methyluridine involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methoxy group at the 3’ position can influence the hydrogen bonding and base pairing properties of the nucleoside, leading to alterations in RNA structure and function. This can impact various molecular pathways, including those involved in protein synthesis and gene regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2'-O-methyluridine include nucleoside derivatives with modifications at the sugar moiety or pyrimidine base. Below is a detailed comparison:

Table 1: Comparative Analysis of Structural and Functional Analogs

Compound Name (IUPAC) Key Substituents Molecular Weight (g/mol) Biological Activity Key Differences References
2'-O-Methyluridine (Target) 2'-O-methyl, 3-hydroxy, 5-hydroxymethyl ribose 258.23 RNA stabilization, antisense therapy Baseline for comparison
Trifluridine (1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione) 5-trifluoromethyl, deoxyribose 296.20 Thymidylate synthase inhibitor, antiviral (herpes) Fluorinated base; lacks 2'-O-methyl
Brivudine (5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione) 5-bromoethenyl, deoxyribose 333.13 Antiviral (herpes), DNA incorporation Bromoethenyl group; lower binding energy (-4.87 kcal/mol)
Azidothymidine (AZT) (1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione) 3'-azido, 5-methyl 267.24 Reverse transcriptase inhibitor (HIV) Azido group at 3'; antiviral mechanism differs
3’-O-Methyl Thymidine-d3 (1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione) 3'-O-methyl, deuterated 5-methyl 261.26 Antiviral intermediate Deuterium enhances metabolic stability
Floxuridine (5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione) 5-fluoro, deoxyribose 246.20 Anticancer (thymidylate synthase inhibition) Fluorine substitution; no sugar methylation

Key Findings:

Structural Modifications and Activity :

  • The 2'-O-methyl group in the target compound enhances RNA stability, unlike AZT (3'-azido) or Trifluridine (5-CF₃), which prioritize enzyme inhibition or DNA incorporation .
  • Brivudine ’s bromoethenyl group confers strong antiviral activity but increases molecular weight and alters binding affinity compared to the target .

Metabolic Stability :

  • 3’-O-Methyl Thymidine-d3 uses deuterium to slow metabolic degradation, a strategy absent in the target compound but relevant for improving drug half-life .

Therapeutic Applications :

  • While AZT and Floxuridine target viral reverse transcriptase and cancer enzymes, respectively, the target compound’s 2'-O-methylation is pivotal in mRNA vaccines (e.g., COVID-19 mRNA vaccines) to evade immune detection .

Synthetic Challenges :

  • The target compound’s synthesis involves protecting groups like bis(4-methoxyphenyl)(phenyl)methoxy (), whereas Floxuridine requires fluorination at the 5-position .

Research Implications

  • RNA Therapeutics : The 2'-O-methyl modification’s role in stabilizing RNA has been validated in clinical applications, contrasting with Brivudine or AZT ’s DNA-centric mechanisms .
  • Drug Resistance : Unlike fluoropyrimidines (e.g., Floxuridine), which face resistance via thymidylate synthase upregulation, 2'-O-methyluridine avoids such pathways by modifying RNA instead of DNA .

Biological Activity

1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound characterized by its unique structural features, including a pyrimidine ring and a modified sugar moiety. This compound has garnered attention for its potential biological activities, which are derived from its chemical structure that includes multiple hydroxyl and methoxy groups.

Chemical Structure and Properties

The structural formula of 1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione indicates several chiral centers, contributing to its stereochemical complexity. The presence of hydroxymethyl and methoxy groups on the sugar moiety enhances its reactivity and potential interactions with biological targets.

Key Structural Features

FeatureDescription
Pyrimidine Ring Central to the compound's structure, contributing to nucleic acid interactions.
Hydroxymethyl Group Potentially increases solubility and biological activity.
Methoxy Group Enhances lipophilicity, aiding in membrane permeability.

Antiviral Properties

Research indicates that compounds structurally similar to 1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione exhibit significant antiviral properties. For instance, derivatives of pyrimidine have been shown to inhibit viral replication by interfering with nucleic acid synthesis.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival.

The biological activity of this compound may be attributed to its ability to bind to specific enzymes or receptors involved in cellular processes:

  • Nucleoside Analog : Mimics natural nucleosides, potentially disrupting RNA/DNA synthesis.
  • Enzyme Inhibition : May inhibit key enzymes in metabolic pathways relevant to viral replication and tumor growth.

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of similar compounds against the influenza virus, it was found that pyrimidine derivatives significantly reduced viral titers in vitro. The mechanism was linked to their ability to inhibit viral RNA polymerase.

Case Study 2: Antitumor Effects

Another investigation focused on the effects of pyrimidine-based compounds on colorectal cancer cell lines. The results demonstrated that treatment with these compounds led to a decrease in cell viability and an increase in apoptotic markers.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione:

  • Bioavailability : Enhanced bioavailability due to structural modifications.
  • Synergistic Effects : Potential synergistic effects when combined with other therapeutic agents.
  • Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile compared to existing antiviral and anticancer drugs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including glycosylation of pyrimidine derivatives with functionalized oxolane precursors. Key intermediates may include azido- or methoxy-substituted tetrahydrofuran derivatives, as seen in structurally analogous compounds . For example, 3'-azido-3'-deoxy derivatives have been synthesized via nucleoside coupling reactions, highlighting the importance of protecting groups (e.g., tert-butyldimethylsilyl) to stabilize hydroxyl and hydroxymethyl moieties during synthesis .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and stereochemistry of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying connectivity and stereochemistry, particularly for the oxolane ring and pyrimidine dione system . X-ray crystallography is recommended for resolving absolute stereochemistry, as demonstrated in studies of related pyrimidine-oxolane hybrids . High-resolution mass spectrometry (HRMS) further confirms molecular formula accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during multi-step synthesis?

  • Methodological Answer : Optimization involves:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates, while acetonitrile improves coupling efficiency in glycosylation steps .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) can accelerate cyclization or deprotection steps .
  • Temperature control : Reflux conditions (70–100°C) are often necessary for ring closure, but lower temperatures (0–25°C) prevent side reactions during sensitive steps like azido-group reduction .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity, especially for separating diastereomers .

Q. What strategies are recommended for resolving contradictions in reported spectral data or crystallographic findings for derivatives of this compound?

  • Methodological Answer : Contradictions may arise from:

  • Stereochemical variability : Use computational modeling (e.g., DFT calculations) to compare experimental NMR chemical shifts with theoretical predictions .
  • Polymorphism in crystallography : Re-crystallize the compound under varied conditions (e.g., solvent mixtures, slow evaporation) to identify dominant polymorphic forms .
  • Dynamic equilibria : Variable-temperature NMR can detect tautomeric or conformational changes in the pyrimidine dione system that may affect spectral interpretations .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Hydrolytic stability : Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C, monitoring degradation via HPLC at timed intervals .
  • Enzymatic susceptibility : Test resistance to nucleoside phosphorylases or esterases using enzyme-rich media (e.g., liver microsomes) .
  • Light sensitivity : Conduct photostability studies under UV/visible light (ICH Q1B guidelines) to assess structural integrity .

Q. What approaches are suitable for investigating the biological interactions of this compound with nucleic acids or proteins?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with DNA/RNA by measuring heat changes during titration .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or polymerases) based on crystallographic data .
  • Fluorescence quenching assays : Monitor changes in tryptophan fluorescence of proteins upon compound binding to infer interaction sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.